molecular formula C4H6O6 B033080 d-Tartaric acid CAS No. 147-71-7

d-Tartaric acid

Cat. No. B033080
CAS RN: 147-71-7
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-LWMBPPNESA-N
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Description

Synthesis Analysis

The synthesis of d-tartaric acid and its derivatives has been a subject of considerable research, focusing on green and efficient methodologies. A notable example is the use of tartaric acid as a natural, green catalyst for the one-pot synthesis of functionalized piperidines, highlighting its efficiency in catalyzing reactions under mild conditions and offering good yields with simple work-up procedures (Aboonajmi et al., 2015). Additionally, the enantioselective synthesis of l(+)- and d(−)-tartaric acids using bacteria presenting cis-epoxysuccinate hydrolase activity demonstrates the potential of biocatalysis in producing high-purity enantiomers of tartaric acid (Xuan & Feng, 2019).

Molecular Structure Analysis

Tartaric acid's molecular structure is pivotal in its ability to function as a versatile catalyst and chiral resolving agent. Its two asymmetric carbon atoms enable it to exist in various stereoisomeric forms, which are critical for its applications in organic synthesis. The design and synthesis of tartaric acid-derived N-spiro quaternary ammonium salts from TADDOLs illustrate the innovative approaches to exploiting tartaric acid's stereochemistry for catalytic purposes, showcasing high enantioselectivities and yields in asymmetric reactions (Waser et al., 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underpinning its role in synthesis and manufacturing. Its acid-catalyzed reactions, esterification, and role as a chelating agent exemplify its chemical versatility. For instance, tartaric acid's ability to assist in the carbonization of LiFePO4 synthesized through an in situ hydrothermal process in aqueous glycerol solution emphasizes its multifunctionality as a chelating agent and carbon source (Golestani et al., 2018).

Scientific Research Applications

  • Chiral Auxiliaries in Chemical Synthesis : d-Tartaric acid monoesters are excellent chiral auxiliaries for asymmetric esterification, particularly in synthesizing myo-inositol derivatives with high optical purity, offering practical routes for complex chemical synthesis (Watanabe, Oka, Shimizu, & Ozaki, 1990).

  • Water Treatment and Membrane Technology : In water treatment, this compound enhances the performance of polysulfone ultrafiltration membranes, increasing pure water flux and improving the rejection of pollutants like crystal violet dye (Sharma & Purkait, 2016).

  • Corrosion Resistance : It plays a role in the anodizing baths for aluminum alloys, reducing the growth rate of porous anodic films and providing corrosion resistance, thus minimizing environmental impact (Curioni et al., 2009).

  • Catalysis in Organic Synthesis : this compound catalyzes enantioselective cycloadditions in organic synthesis, such as the formation of dihydronaphthalene derivatives from isochromene acetals and vinylboronates (Luan et al., 2015).

  • Biodegradable Packaging Materials : Its inclusion in starch/polyester films improves their mechanical properties and reduces water vapor permeability, making it a potential alternative to non-biodegradable packaging materials (Olivato et al., 2013).

  • Pharmaceutical and Medical Applications : In the pharmaceutical and medical fields, L-Tartaric acid exhibits antihyperglycemic and antidyslipidemic effects, beneficial in managing diabetes and lipid disorders (Amssayef & Eddouks, 2022).

  • Dental Material Research : Tartaric acid is significant in dental materials, particularly in glass-ionomer cements, where it controls setting properties and suppresses premature gelation (Prosser, Richards, & Wilson, 1982).

  • Flame Retardant : As a biobased, environmentally friendly alternative, tartaric acid is used in flame retardants, replacing traditional organohalogen compounds (Howell & Sun, 2018).

Mechanism of Action

Target of Action

d-Tartaric acid, a naturally occurring organic compound, interacts with several targets in various organisms. Some of the primary targets include enzymes like 2,3-diketo-L-gulonate reductase in Escherichia coli, Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase 1, and Hypoxia-inducible factor 1-alpha inhibitor in humans . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and response to hypoxia .

Mode of Action

For instance, it’s suggested that this compound may inhibit the activity of certain enzymes, thereby influencing the biochemical processes they are involved in .

Biochemical Pathways

This compound is involved in several biochemical pathways. It’s a product of the catabolism of ascorbic acid (Asc), and it’s proposed as a “specialized primary metabolite”, originating from carbohydrate metabolism . In grapes, a high TA-accumulator, biosynthesis occurs in both leaf and berry . The biosynthesis of TA in plants involves the hydrolysis and oxidation of Asc to 2-KGA, which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase .

Pharmacokinetics

It’s known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . This process could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and the biochemical pathways it influences. For instance, in the case of its interaction with enzymes in humans, it may influence processes like carbohydrate metabolism and the body’s response to hypoxia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents can affect its distribution and availability in different environments . Furthermore, its stability and activity could potentially be influenced by factors like pH and temperature .

Safety and Hazards

D-Tartaric acid may cause skin irritation, serious eye irritation, and respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants .

Future Directions

Despite being first proposed over 50 years ago, our understanding of the biochemical and genetic pathways to TA in grapes remains significantly under-developed . Two enzyme candidates have been characterized but definitive (i.e., genetic) evidence of their roles remains elusive .

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
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InChI Key

FEWJPZIEWOKRBE-LWMBPPNESA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID4043775, DTXSID5046986
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Molecular Weight

150.09 g/mol
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Physical Description

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER.
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Flash Point

210 °C c.c.
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Solubility

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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CAS RN

133-37-9, 147-71-7
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Melting Point

169 - 170 °C, 206 °C
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Synthesis routes and methods I

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
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Synthesis routes and methods II

Procedure details

After approximately 6 hours of boiling a small amount of solids appeared. 1H-NMR and IR analysis showed this solid to be primarily sodium oxalate, a tartaric acid degradation product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of D-tartaric acid?

A1: this compound has the molecular formula C4H6O6 and a molecular weight of 150.086 g/mol.

Q2: How can this compound be differentiated from its enantiomer, L-tartaric acid, and the racemic mixture, DL-tartaric acid, using spectroscopy?

A2: Terahertz time-domain spectroscopy (THz-TDS) can distinguish between this compound, L-tartaric acid, and DL-tartaric acid based on their unique absorption bands in the terahertz region. [] This technique offers a rapid and non-destructive method for identifying and quantifying these isomers.

Q3: Are there any notable structural features of this compound revealed by X-ray diffraction?

A3: X-ray diffraction studies on single crystals of this compound have revealed its precise crystal structure, including the positions of all hydrogen atoms. [] This information is crucial for understanding the compound's interactions in various chemical and biological systems.

Q4: How is this compound employed in chiral resolution?

A4: this compound acts as a resolving agent by forming diastereomeric salts with racemic mixtures of chiral compounds. Due to the different physicochemical properties of diastereomers, they can be separated by techniques like crystallization. This principle has been successfully applied to resolve various compounds, including α-phenylethylamine [, ], amlodipine [], and naphtalam [].

Q5: Does the solvent used in the resolution process impact the chiral selectivity of this compound?

A5: Yes, the solvent can significantly influence chiral selectivity. For instance, during the resolution of amlodipine, using dimethylformamide (DMF) instead of dimethyl sulfoxide (DMSO) as the solvent resulted in the preferential crystallization of the S-amlodipine tartrate salt. [] This highlights the importance of solvent selection for efficient chiral resolution.

Q6: Can this compound be used as a catalyst in organic synthesis?

A6: Yes, this compound has been identified as a novel, green catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction under solvent-free conditions. [] This highlights its potential for eco-friendly synthetic methodologies.

Q7: How does this compound interact with metal ions?

A7: this compound can chelate metal ions through its carboxyl and hydroxyl groups, forming stable complexes. This property has been exploited to create novel materials, such as Zr4-substituted polyoxometalate dimers [] and (+)-dibenzoyl-D-tartaric acid-pillared hydrotalcites. []

Q8: What are the potential applications of this compound-based metal complexes?

A8: These complexes exhibit promising optical and electrochemical properties. For example, the Zr4-substituted polyoxometalates have been investigated for their potential in catalysis and sensing applications. []

Q9: Can this compound induce chirality in supramolecular assemblies?

A9: Yes, this compound can induce chirality in self-assembled systems. For example, it can be used to control the handedness of nano-helices formed by gemini-tartrate amphiphiles in water. Notably, the chirality of these structures can be reversed by manipulating the enantiomeric excess of this compound in the system. []

Q10: How does the addition of this compound affect the morphology of self-assembled structures?

A10: The addition of this compound can significantly alter the morphology of self-assembled structures. For instance, in a system of 16-2-16 L-tartrate amphiphiles, the addition of this compound transformed right-handed tubules into left-handed helical or flat ribbons, with the shape and size being controllable by the enantiomeric excess. [] This control over morphology has implications for designing functional materials with tailored properties.

Q11: Does this compound impact drug absorption in biological systems?

A11: Research suggests that this compound can enhance the intestinal absorption of P-glycoprotein substrates like Rho123 and daunorubicin. This effect is believed to be mediated by modulation of P-glycoprotein function without altering its expression levels. []

Q12: Can this compound be metabolized by bacteria?

A12: Interestingly, several gut bacteria specifically degrade this compound, even though it lacks a known natural source. Recent research suggests that inflammatory processes in the gut may generate this compound as a byproduct of monosaccharide oxidation by reactive oxygen and nitrogen species. This inflammation-derived this compound can then be utilized by certain bacteria, potentially influencing the gut microbiome composition. []

Q13: How is computational chemistry used in this compound research?

A13: Computational techniques like density functional theory (DFT) and ab initio calculations are employed to study the structural and electronic properties of this compound and its complexes. [] These methods provide valuable insights into molecular interactions and can guide the design of new materials and catalysts with improved properties.

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